An In-depth Technical Guide to the Physical Properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
An In-depth Technical Guide to the Physical Properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
This technical guide provides a comprehensive overview of the core physical properties of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical diarylpentanoid and a curcumin analogue. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound's physicochemical characteristics for its application in further research.
Molecular Identity and Structure
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, also known as Dianisylideneacetone, is a synthetic curcumin analogue. The structural integrity and purity of this compound are foundational to its use in any experimental setting. Its identity is established through a combination of spectroscopic and physical data.
Chemical Structure:
Figure 1: Chemical structure of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |
| CAS Number | 37951-12-5[1] |
| Molecular Formula | C₁₉H₁₈O₃[1] |
| Molecular Weight | 294.34 g/mol [2] |
| Appearance | Yellow crystalline solid[3] |
Fundamental Physical Properties
The macroscopic physical properties of a compound are critical for its handling, formulation, and application.
Table 2: Core Physical Properties
| Property | Value |
| Melting Point | 127.0 to 131.0 °C[1] |
| Boiling Point | 492.1 °C at 760 mmHg[1] |
| Density | 1.128 g/cm³[3] |
| Solubility | Data not extensively available in public literature. Generally expected to be soluble in organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate, and insoluble in water. |
| Storage | 2-8°C, protect from light, stored under nitrogen[2] |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The extended conjugation in (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one gives rise to characteristic spectral features.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the conjugated π-system are readily probed by UV-Vis spectroscopy.
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λmax: 357 nm (in THF)[4]
This absorption maximum is indicative of the extensive π-electron delocalization across the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. A representative IR spectrum of the compound prepared as a KBr pellet would exhibit characteristic absorption bands.[5]
Table 3: Predicted IR Spectral Data and Functional Group Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H stretch | Methoxy and Alkene |
| ~1650 | C=O stretch | α,β-unsaturated Ketone |
| ~1600, ~1510, ~1450 | C=C stretch | Aromatic and Alkene |
| ~1250, ~1030 | C-O stretch | Aryl ether |
| ~970 | C-H bend | trans-Alkene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 4H | Aromatic protons ortho to the dienone chain |
| ~6.9 | d | 4H | Aromatic protons meta to the dienone chain |
| ~7.0-7.2 | d | 2H | Vinylic protons β to the carbonyl |
| ~6.8-7.0 | d | 2H | Vinylic protons α to the carbonyl |
| ~3.8 | s | 6H | Methoxy protons (-OCH₃) |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~188 | C=O (Ketone) |
| ~161 | Aromatic C-O |
| ~142 | Vinylic C-β |
| ~130 | Aromatic C-H |
| ~128 | Vinylic C-α |
| ~114 | Aromatic C-H |
| ~55 | -OCH₃ |
Crystallographic Data
The solid-state arrangement of molecules is defined by its crystal structure, which influences properties such as solubility, dissolution rate, and bioavailability.
A study on the synthesis and characterization of this compound, designated as BMPD, revealed its crystal structure.
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Crystal System: Orthorhombic
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Space Group: Aba2
This noncentrosymmetric space group suggests that the bulk material may exhibit second-order nonlinear optical properties. For detailed bond lengths and angles, it is recommended to consult the primary research publication.
Experimental Protocols
The following section outlines the standard methodologies for the determination of the physical properties discussed. These protocols are designed to be self-validating and are based on established laboratory practices.
Synthesis via Claisen-Schmidt Condensation
This compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetone.[6]
Figure 2: General workflow for the synthesis of the title compound.
Melting Point Determination
Principle: The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound.
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Spectroscopic Analysis
Workflow for Spectroscopic Characterization:
Figure 3: A generalized workflow for the spectroscopic characterization of the title compound.
UV-Vis Spectroscopy:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., THF).
-
The spectrophotometer is blanked using the pure solvent.
-
The absorbance spectrum of the sample is recorded over the appropriate wavelength range (e.g., 200-600 nm).
FTIR Spectroscopy:
-
A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The IR spectrum is recorded using an FTIR spectrometer.
NMR Spectroscopy:
-
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Single-Crystal X-ray Diffraction
Principle: This technique provides the definitive three-dimensional structure of the molecule in the solid state.
Procedure:
-
High-quality single crystals are grown, typically by slow evaporation of a saturated solution.
-
A suitable crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
-
The diffraction data are processed to solve and refine the crystal structure.
Conclusion
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a well-defined chemical entity with distinct physical and spectroscopic properties. This guide provides a foundational understanding of these characteristics, which is essential for its informed application in scientific research. For more in-depth data, particularly detailed spectral assignments and crystallographic information, consulting the primary research literature is strongly recommended.
References
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ResearchGate. IR spectrum (KBr) of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one. Available from: [Link]
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Herbal Analysis Services. (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. Available from: [Link]
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PubChem. 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)-1,4-Pentadien-3-One. Available from: [Link]
-
Dove Medical Press. Supplementary material 1. Chemical synthesis of compounds 3a-3m and 4a-4m. Available from: [Link]
-
SpectraBase. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Available from: [Link]
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LookChem. (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. Available from: [Link]
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